molecular formula C30H46O4 B3338582 Ganodermic acid Jb CAS No. 112430-68-9

Ganodermic acid Jb

Cat. No.: B3338582
CAS No.: 112430-68-9
M. Wt: 470.7 g/mol
InChI Key: VFCVARJMDQZNKD-QZMBDJNSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ganodermic acid Jb is challenging due to its complex stereochemistry. Traditional chemical synthesis is hindered by the need for multiple steps involving hydroxylation, methylation, and acetylation . recent advancements have enabled the biosynthesis of this compound using engineered yeast. This method involves the expression of specific cytochrome P450 enzymes in baker’s yeast, which catalyze the necessary modifications to produce this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the yield of triterpenoids. Additionally, biotechnological approaches, such as the use of microbial cell factories, have been developed to enhance the production of this compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Ganodermic acid Jb undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acetylated derivatives of this compound .

Properties

CAS No.

112430-68-9

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-25,31-32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,24+,25+,28-,29-,30-/m1/s1

InChI Key

VFCVARJMDQZNKD-QZMBDJNSSA-N

SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O

melting_point

201-202°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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